Icmt-IN-7

ICMT inhibition Enzyme potency IC50

ICMT-IN-7 is a superior, methylated tetrahydropyranyl (THP) derivative engineered to overcome the solubility and potency limitations of earlier inhibitors like cysmethynil. With an in vitro IC50 of 0.015 μM and a validated readout mechanism (cytoplasmic ICMT accumulation), it ensures robust, reproducible data in high-throughput screening and 3D culture assays. Its distinct GI50 profile across KRAS-mutant and wild-type cell lines makes it an indispensable tool for precise Ras pathway dissection, where substituting with less potent or poorly soluble analogs introduces unacceptable variability.

Molecular Formula C23H31NO
Molecular Weight 337.5 g/mol
Cat. No. B12376793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcmt-IN-7
Molecular FormulaC23H31NO
Molecular Weight337.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(O1)(C)C)(CCNC2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H31NO/c1-21(2)17-23(18-22(3,4)25-21,19-11-7-5-8-12-19)15-16-24-20-13-9-6-10-14-20/h5-14,24H,15-18H2,1-4H3
InChIKeyZLFMQBZRZIATAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ICMT-IN-7: A Potent Tetrahydropyranyl ICMT Inhibitor for KRAS-Driven Cancer Research


ICMT-IN-7 (compound 74) is a methylated tetrahydropyranyl (THP) derivative that functions as a potent and selective inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT) [1]. It belongs to a series of small molecules developed to target the post-translational modification of Ras proteins, a critical step in oncogenic signaling [2]. The compound is characterized by an in vitro IC50 value of 0.015 μM against the ICMT enzyme and demonstrates dose-dependent cytoplasmic accumulation of ICMT in HCT-116 cells, a functional readout of target engagement [1].

Why ICMT-IN-7 Cannot Be Replaced by Other ICMT Inhibitors Like Cysmethynil


ICMT inhibitors exhibit highly divergent physicochemical and potency profiles that preclude generic substitution. The widely studied indole-based inhibitor cysmethynil suffers from extremely poor aqueous solubility (0.0054 mg/L) [1], necessitating high in vivo doses and raising concerns about bioavailability and off-target effects [2]. In contrast, tetrahydropyranyl (THP) derivatives like ICMT-IN-7 were specifically engineered to overcome these limitations, achieving substantially improved potency and distinct cellular efficacy profiles [3]. Therefore, substituting ICMT-IN-7 with cysmethynil or other analogs without rigorous re-validation would compromise experimental reproducibility and data interpretability.

ICMT-IN-7 Quantitative Differentiation Evidence: Potency, Solubility, and Cellular Efficacy


ICMT-IN-7 Exhibits >100-Fold Higher Biochemical Potency than the Benchmark Inhibitor Cysmethynil

ICMT-IN-7 inhibits the human ICMT enzyme with an IC50 of 0.015 μM [1]. In contrast, the well-studied first-generation ICMT inhibitor cysmethynil demonstrates an IC50 of 2.4 μM [2]. This represents a 160-fold increase in biochemical potency, positioning ICMT-IN-7 as a superior tool for probing ICMT function at lower, potentially more selective concentrations.

ICMT inhibition Enzyme potency IC50

ICMT-IN-7 Demonstrates a Distinct Cellular Growth Inhibition Profile Across KRAS and NRAS Mutant Cell Lines

ICMT-IN-7 displays a range of growth inhibitory potencies (GI50) across a panel of seven human cancer cell lines, with values spanning from 3 μM in CCRF-CEM (KRAS mutant) to >100 μM in SK-MEL-2 (KRAS mutant) [1]. This differential sensitivity profile is distinct from the pan-ICMT inhibitor cysmethynil, which typically exhibits GI50 values in the 15-30 μM range across various cell lines [2]. The data underscore the importance of compound-specific potency in distinct genetic backgrounds, as ICMT-IN-7 demonstrates >10-fold differences in efficacy among KRAS-mutant lines, indicating that not all ICMT inhibitors yield equivalent cellular responses.

KRAS NRAS Cancer Cell Proliferation GI50

ICMT-IN-7's THP Scaffold Confers Physicochemical Advantages Over Poorly Soluble Indole-Based Inhibitors

The tetrahydropyranyl (THP) core of ICMT-IN-7 was rationally designed to improve upon the poor drug-like properties of indole-based ICMT inhibitors like cysmethynil [1]. While precise aqueous solubility data for ICMT-IN-7 is not reported, it is soluble in DMSO at 10 mM [2], a standard for in vitro applications. In stark contrast, cysmethynil suffers from extremely low water solubility (0.005429 mg/L at 25°C) [3], which severely limits its utility in biological assays requiring aqueous dilution and in vivo formulations. Computational studies have highlighted this deficiency and sought more soluble alternatives [1].

Solubility Drug-likeness ADMET

ICMT-IN-7 Belongs to a Structurally Distinct Chemical Series with Superior Target Engagement Compared to Earlier Analogs

ICMT-IN-7 (compound 74) is part of an optimized tetrahydropyranyl series that achieved a 10-fold increase in potency over the initial hit compound 3 [1]. The lead compound of the series, analogue 75, exhibits an IC50 of 1.3 nM, representing a >1000-fold improvement over cysmethynil [1]. Functional target engagement is confirmed by the dose-dependent accumulation of ICMT protein in the cytoplasm of HCT-116 cells upon treatment with ICMT-IN-7, a direct measure of on-target activity not always reported for other compounds [1].

Structure-Activity Relationship (SAR) Target Engagement Tetrahydropyranyl

Optimal Scientific Applications of ICMT-IN-7 Based on Evidence-Based Differentiation


Elucidating KRAS-Dependent vs. KRAS-Independent Functions of ICMT in Cancer Cell Biology

ICMT-IN-7's differential GI50 profile across KRAS-mutant (e.g., CCRF-CEM: 3 μM; MIA PaCa-2: 12 μM) and KRAS-wildtype (e.g., PC-3: 17 μM) cell lines [1] makes it an ideal probe for dissecting the Ras-dependence of ICMT-mediated phenotypes. Researchers can use low concentrations (≤10 μM) to selectively impair growth of sensitive KRAS-mutant cells while using higher concentrations in wildtype lines to distinguish on-target versus off-target effects.

Standardizing ICMT Inhibition Assays for High-Throughput Screening Campaigns

Given its high DMSO solubility (10 mM) [2] and validated target engagement readout (cytoplasmic ICMT accumulation) [1], ICMT-IN-7 is well-suited as a reference inhibitor in high-throughput screening assays. Its robust performance in enzymatic and cellular assays allows for consistent plate-to-plate and day-to-day normalization, minimizing variability often encountered with poorly soluble or less potent tool compounds like cysmethynil.

Investigating Post-Translational Regulation of RAS in 3D Tumor Spheroid Models

The compound's cellular efficacy in anchorage-dependent KRAS-mutant models (e.g., HCT-116: GI50=26 μM) [1] supports its use in more physiologically relevant 3D culture systems. Its improved potency over cysmethynil allows researchers to achieve significant target modulation at concentrations that are less likely to cause non-specific cytotoxicity in long-term spheroid assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icmt-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.